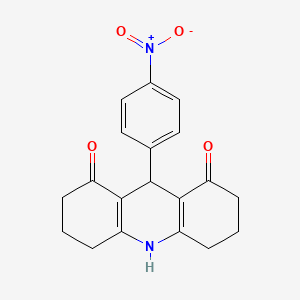

![molecular formula C20H30N4O2 B5597995 (1S*,5R*)-6-(cyclopropylmethyl)-3-[4-(3,5-dimethyl-1H-pyrazol-1-yl)butanoyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5597995.png)

(1S*,5R*)-6-(cyclopropylmethyl)-3-[4-(3,5-dimethyl-1H-pyrazol-1-yl)butanoyl]-3,6-diazabicyclo[3.2.2]nonan-7-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "(1S*,5R*)-6-(cyclopropylmethyl)-3-[4-(3,5-dimethyl-1H-pyrazol-1-yl)butanoyl]-3,6-diazabicyclo[3.2.2]nonan-7-one" involves a complex structure that includes cyclopropyl, pyrazolyl, and bicyclic nonanone frameworks. Research in related areas focuses on the synthesis, reactivity, and application of heterocyclic compounds, particularly those incorporating pyrazole moieties and cyclopropane structures.

Synthesis Analysis

Heterocyclic compounds, including pyrazoles and derivatives, are synthesized through various routes involving condensation, cyclization, and multi-component reactions (Gomaa & Ali, 2020). Pyrazole synthesis is crucial due to its biological significance and utility in further chemical modifications. Cyclopropanation reactions, involving the transformation of alkenes to cyclopropanes, represent another relevant area of study (Kamimura, 2014).

Molecular Structure Analysis

The structure of pyrazole-containing compounds is significant for their reactivity and biological activity. Pyrazoles are known for their basicity and unsaturated nature, contributing to their diverse reactivity and application in synthesis of complex molecules (Bhattacharya et al., 2022).

Chemical Reactions and Properties

Pyrazoline and pyrazole derivatives participate in a variety of chemical reactions, including cycloadditions, which are critical for constructing complex molecular architectures (Rigby & Pigge, 1998). These reactions are essential for the synthesis of many biologically active molecules and for the modification of existing drug molecules.

Scientific Research Applications

Synthesis and Antitumor Properties

One study explores the synthesis of spirocyclic 1,3-diazaadamantanes, which share structural similarities with the given compound, focusing on their antitumor properties. The study found that these derivatives exhibited significant antitumor activity, suggesting a potential avenue for therapeutic applications (Arutyunyan et al., 1996).

Mannich Reaction in Heterocycle Synthesis

Another research direction involves the use of the Mannich reaction for synthesizing N,S-containing heterocycles, leading to the creation of new functionally substituted 3,7-diazabicyclo[3.3.1]nonane derivatives. This highlights the versatility of similar compounds in generating diverse heterocyclic structures with potential for further chemical and biological exploration (Dotsenko et al., 2007).

Structural and Conformational Studies

Research into the structural and conformational aspects of diazabicyclanones and diazabicyclanols, which are structurally related to the given compound, provides insights into their preferred conformations in various solvents. These studies are crucial for understanding the chemical behavior and reactivity of these compounds (Gálvez et al., 1985).

Potential Biological Activities

The synthesis of heterocyclic compounds based on similar structures has been explored for their potential pharmacological and biological activities. This includes the creation of novel heterocyclic systems with anticipated bioactive properties, underlining the significance of such compounds in medicinal chemistry and drug development (Salem et al., 2004).

properties

IUPAC Name |

(1S,5R)-6-(cyclopropylmethyl)-3-[4-(3,5-dimethylpyrazol-1-yl)butanoyl]-3,6-diazabicyclo[3.2.2]nonan-7-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30N4O2/c1-14-10-15(2)24(21-14)9-3-4-19(25)22-12-17-7-8-18(13-22)23(20(17)26)11-16-5-6-16/h10,16-18H,3-9,11-13H2,1-2H3/t17-,18+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIJSYVSOHOUKLF-ZWKOTPCHSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1CCCC(=O)N2CC3CCC(C2)N(C3=O)CC4CC4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=NN1CCCC(=O)N2C[C@@H]3CC[C@H](C2)N(C3=O)CC4CC4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-{[5-(tetrahydrofuran-2-yl)-1,2,4-oxadiazol-3-yl]methyl}-2H-1,4-benzothiazin-3(4H)-one](/img/structure/B5597921.png)

![3-{5-[1-(1H-pyrazol-1-ylmethyl)cyclopropyl]-1,2,4-oxadiazol-3-yl}pyridazine](/img/structure/B5597940.png)

![methyl 4-[(2-pyrimidinylthio)methyl]benzoate](/img/structure/B5597945.png)

![2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)benzoic acid](/img/structure/B5597960.png)

![1-[(3,6-dimethyl-1-benzofuran-2-yl)carbonyl]-3-(3-isopropyl-1,2,4-oxadiazol-5-yl)piperidine](/img/structure/B5597971.png)

![(3S*,4R*)-4-(2-methoxyphenyl)-1-[morpholin-4-yl(oxo)acetyl]pyrrolidine-3-carboxylic acid](/img/structure/B5597976.png)

![2-[3-(trifluoromethyl)phenyl]-1,2,4-triazaspiro[4.5]decane-3-thione](/img/structure/B5597984.png)

![3-(3-hydroxy-3-methylbutyl)-N-[1-(2-pyrimidinyl)-3-piperidinyl]benzamide](/img/structure/B5597988.png)

![1-[2-chloro-5-(trifluoromethyl)benzoyl]-3-(1H-imidazol-2-yl)piperidine](/img/structure/B5598002.png)

![(1R*,2S*)-N-butyl-2-[(3-phenoxy-1-azetidinyl)carbonyl]cyclohexanecarboxamide](/img/structure/B5598008.png)

![4-[(2R)-2-hydroxy-2-phenylacetyl]-1-(2-methoxyphenyl)-2-piperazinone](/img/structure/B5598011.png)